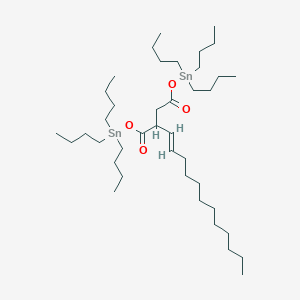
Bis(tributyltin) dodecenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tributyltin) dodecenylsuccinate (TBTD) is an organotin compound that has been widely used as a biocide in various industrial applications. TBTD is a white powder that is insoluble in water but soluble in organic solvents. It is synthesized by the reaction between dodecenylsuccinic anhydride and tributyltin oxide. TBTD has been found to exhibit potent antifungal and antibacterial properties, making it a promising candidate for use in the medical and agricultural industries.
Wirkmechanismus
The mechanism of action of Bis(tributyltin) dodecenylsuccinate is not fully understood. However, it is believed to disrupt the cell membrane of microorganisms, leading to cell death. Bis(tributyltin) dodecenylsuccinate has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cell wall components.
Biochemical and Physiological Effects:
Bis(tributyltin) dodecenylsuccinate has been shown to have low toxicity in mammals. However, studies have shown that exposure to high concentrations of Bis(tributyltin) dodecenylsuccinate can lead to liver and kidney damage in animals. Bis(tributyltin) dodecenylsuccinate has also been found to have endocrine-disrupting properties, potentially affecting the reproductive and developmental systems of organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bis(tributyltin) dodecenylsuccinate in laboratory experiments is its potent antimicrobial activity. This makes it a useful tool for studying the effects of microbial infections on various systems. However, its potential toxicity and endocrine-disrupting properties must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on Bis(tributyltin) dodecenylsuccinate. One area of interest is the development of more efficient synthesis methods for Bis(tributyltin) dodecenylsuccinate. Another potential area of research is the investigation of the mechanism of action of Bis(tributyltin) dodecenylsuccinate at the molecular level. Additionally, the potential use of Bis(tributyltin) dodecenylsuccinate as a therapeutic agent in the medical and agricultural industries warrants further investigation. Finally, the potential environmental impacts of Bis(tributyltin) dodecenylsuccinate must be studied to ensure its safe use in industrial applications.
Conclusion:
In conclusion, Bis(tributyltin) dodecenylsuccinate is a promising organotin compound with potent antimicrobial properties. Its potential use in the medical and agricultural industries warrants further investigation. However, its potential toxicity and endocrine-disrupting properties must be taken into consideration when designing experiments. Further research is needed to fully understand the mechanism of action of Bis(tributyltin) dodecenylsuccinate and its potential environmental impacts.
Synthesemethoden
Bis(tributyltin) dodecenylsuccinate is synthesized by the reaction between dodecenylsuccinic anhydride and tributyltin oxide in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as toluene or xylene under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Bis(tributyltin) dodecenylsuccinate has been extensively studied for its antimicrobial properties. It has been found to exhibit potent antifungal activity against a variety of fungal species, including Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum. Bis(tributyltin) dodecenylsuccinate has also been shown to have antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
12379-54-3 |
|---|---|
Produktname |
Bis(tributyltin) dodecenylsuccinate |
Molekularformel |
C40H81O4Sn2 |
Molekulargewicht |
862.5 g/mol |
IUPAC-Name |
bis(tributylstannyl) 2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C16H28O4.6C4H9.2Sn/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;6*1-3-4-2;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/b12-11+;;;;;;;; |
InChI-Schlüssel |
VJYUIVXVEDUIPZ-YPWMFNLASA-L |
Isomerische SMILES |
CCCCCCCCCC/C=C/C(CC(=O)O[Sn](CCCC)(CCCC)CCCC)C(=O)O[Sn](CCCC)(CCCC)CCCC |
SMILES |
CCCCCCCCCCC=CC(CC(=O)O[Sn](CCCC)(CCCC)CCCC)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Kanonische SMILES |
CCCCCCCCCCC=CC(CC(=O)O[Sn](CCCC)(CCCC)CCCC)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Synonyme |
Bis(tributyltin) dodecenylsuccinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




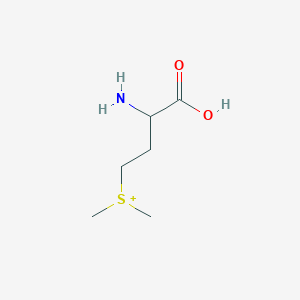
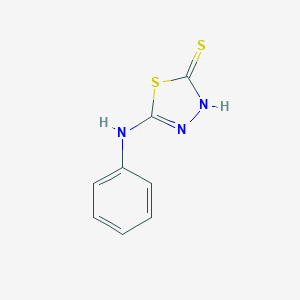
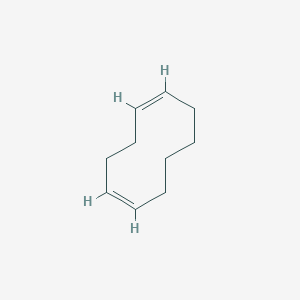
![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)

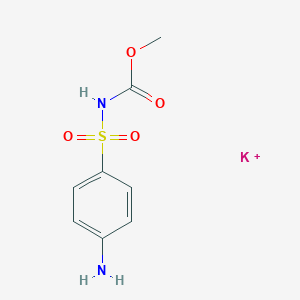
![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)

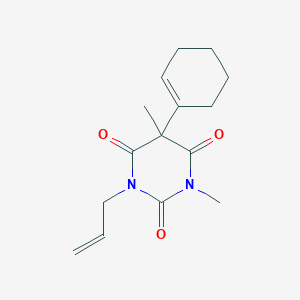
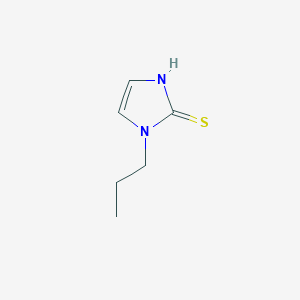
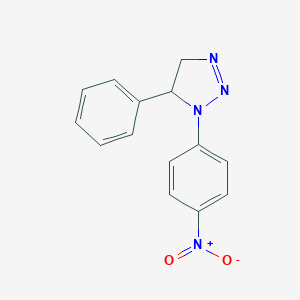

![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)